molecular formula C19H17FN2O2 B2552265 4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898426-44-3

4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2552265
CAS No.: 898426-44-3
M. Wt: 324.355
InChI Key: GHOVTERLYAMNOM-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic small molecule based on a fused pyrroloquinoline scaffold, a class of heterocyclic compounds that are increasingly recognized for their diverse biological potential in medicinal chemistry research . Compounds featuring the pyrrolo[3,2,1-ij]quinoline core are of significant research interest due to their structural similarity to other biologically active pyrroloquinoline derivatives. These related compounds have been investigated as potential inhibitors of tubulin polymerization, a mechanism of action that is crucial for studying cell division and developing anticancer agents . Furthermore, the incorporation of a benzamide group, particularly with a 4-fluoro substituent, is a common pharmacophore that can enhance a molecule's ability to interact with specific biological targets, such as enzymes and receptors . This combination of a complex polyheterocyclic core and a fluorinated benzamide moiety makes this compound a valuable chemical tool for researchers exploring new therapeutic areas, including oncology and central nervous system (CNS) disorders. The compound is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for any form of personal use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

4-fluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-11-16-10-15(21-18(23)12-4-6-14(20)7-5-12)9-13-3-2-8-22(17(13)16)19(11)24/h4-7,9-11H,2-3,8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOVTERLYAMNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves multiple steps:

  • Formation of the Pyrroloquinoline Core: : The initial stage often begins with cyclization reactions to form the pyrroloquinoline skeleton.

  • Introduction of Fluorine Atom: : Subsequent fluorination of the core structure usually employs reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions to achieve selective fluorination.

  • N-Methylation: : This step is typically accomplished using methylating agents such as iodomethane.

  • Benzamide Formation: : Finally, the benzamide group is introduced through an amidation reaction, using the corresponding benzoyl chloride and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using optimized conditions for each step to ensure high yield and purity. The process often involves continuous flow chemistry techniques to enhance reaction control and efficiency, minimizing by-products and reducing costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrroloquinoline moiety, to form various oxidized derivatives.

  • Reduction: : Reduction reactions, such as hydrogenation, can modify the compound's unsaturated bonds, leading to hydrogenated products.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

  • Substitution: : Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products vary based on the reaction type but include fluorinated analogs, hydrogenated derivatives, and substituted compounds with diverse functional groups.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound acts as a catalyst in various organic transformations, enhancing reaction rates and selectivity.

  • Material Science: : Used in the synthesis of advanced materials with unique electronic and photophysical properties.

Biology and Medicine

  • Pharmacology: : Investigated for its potential as a therapeutic agent due to its bioactive scaffold, influencing various biological pathways.

  • Molecular Probes: : Serves as a fluorescent probe in imaging studies, aiding in the visualization of biological processes.

Industry

  • Polymer Additives: : Incorporated into polymers to enhance properties like thermal stability and resistance to degradation.

  • Agriculture: : Utilized in the development of agrochemicals with improved efficacy and environmental profiles.

Mechanism of Action

The exact mechanism of action depends on the specific application but generally involves interaction with biological macromolecules, such as proteins or nucleic acids. The fluorine atom enhances binding affinity and selectivity, while the benzamide group facilitates interactions with specific targets. Pathways influenced by the compound include signal transduction, enzyme inhibition, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents, heteroatom positioning, or side-chain modifications. These differences critically impact their chemical behavior, solubility, and biological activity.

4-Bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

  • Structural Difference : Bromine replaces fluorine at the benzamide para position.
  • Impact : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions but reduce metabolic stability compared to fluorine. This substitution could alter binding affinity in receptor-ligand systems due to increased steric bulk .
  • Synthesis Notes: Likely synthesized via similar amide-coupling methodologies, with bromine introduced via electrophilic substitution or pre-functionalized benzoyl chloride.

N-(4-Oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide

  • Structural Difference: A propionamide group replaces the benzamide moiety, and the 1-methyl substituent on the pyrroloquinoline core is absent.
  • Impact: The shorter alkyl chain (propionamide vs. The lack of a methyl group at the 1-position may increase conformational flexibility .
  • Applications : Propionamide derivatives are often explored for solubility optimization in early-stage drug development.

N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide

  • Structural Difference : A butyramide group replaces the benzamide, and the fluorine substituent is absent.
  • Impact: The longer aliphatic chain (butyramide) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Data Table: Key Structural and Hypothesized Properties

Compound Name Substituent (R) Molecular Weight (g/mol) Key Hypothesized Properties
4-Fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide 4-Fluorobenzamide ~349.38 Moderate lipophilicity; enhanced metabolic stability
4-Bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide 4-Bromobenzamide ~410.27 High steric bulk; potential halogen bonding
N-(4-Oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide Propionamide ~285.34 Reduced aromaticity; higher solubility
N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide Butyramide ~313.40 Increased lipophilicity; lower polarity

Research Findings and Implications

  • Metabolic Stability: The 1-methyl group on the pyrroloquinoline core may shield the molecule from oxidative metabolism, a hypothesis supported by studies on analogous N-methylated heterocycles .
  • Patent Relevance : European patents (e.g., EP 3 532 474 B1) highlight structurally related triazolo-pyridine benzamides, emphasizing the therapeutic relevance of fluorine and trifluoromethyl groups in similar scaffolds .

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